Cas no 851407-99-3 (2-bromo-N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide)

2-bromo-N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide 化学的及び物理的性質
名前と識別子
-
- 2-bromo-N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide
- 851407-99-3
- F0611-0829
- AB00669741-01
- 2-bromo-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
- 2-bromo-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide
- AKOS024587311
-
- インチ: 1S/C20H19BrN2O2/c1-12-7-8-14-11-15(19(24)23-18(14)13(12)2)9-10-22-20(25)16-5-3-4-6-17(16)21/h3-8,11H,9-10H2,1-2H3,(H,22,25)(H,23,24)
- InChIKey: GOZLKOBQBTVIIC-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC=CC=1C(NCCC1C(NC2C(C)=C(C)C=CC=2C=1)=O)=O
計算された属性
- せいみつぶんしりょう: 398.06299g/mol
- どういたいしつりょう: 398.06299g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 548
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.2Ų
- 疎水性パラメータ計算基準値(XlogP): 4
2-bromo-N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0611-0829-10μmol |
2-bromo-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851407-99-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0611-0829-3mg |
2-bromo-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851407-99-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0611-0829-40mg |
2-bromo-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851407-99-3 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0611-0829-5μmol |
2-bromo-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851407-99-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0611-0829-10mg |
2-bromo-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851407-99-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0611-0829-50mg |
2-bromo-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851407-99-3 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0611-0829-2mg |
2-bromo-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851407-99-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0611-0829-1mg |
2-bromo-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851407-99-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0611-0829-30mg |
2-bromo-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851407-99-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0611-0829-100mg |
2-bromo-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851407-99-3 | 90%+ | 100mg |
$248.0 | 2023-05-17 |
2-bromo-N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide 関連文献
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
2-bromo-N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamideに関する追加情報
Introduction to 2-bromo-N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide (CAS No. 851407-99-3) and Its Emerging Applications in Chemical Biology
2-bromo-N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide, identified by the chemical identifier CAS No. 851407-99-3, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique structural features and potential biological activities. This compound belongs to a class of molecules that integrate benzamide moieties with heterocyclic scaffolds, specifically a modified quinoline derivative, which has been increasingly explored for its pharmacological relevance.
The molecular structure of 2-bromo-N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide incorporates a brominated benzamide group linked to an ethyl chain that terminates in a 7,8-dimethylated dihydroquinoline ring system. This particular arrangement of functional groups suggests potential interactions with biological targets such as enzymes and receptors, making it a valuable candidate for drug discovery and development. The presence of the bromine atom further enhances its utility in medicinal chemistry due to its reactivity in various synthetic transformations.
In recent years, there has been a surge in research focused on quinoline derivatives due to their broad spectrum of biological activities. These derivatives have been reported to exhibit antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The modification of the quinoline core with substituents like dimethyl groups at the 7 and 8 positions can influence the electronic properties and binding affinity of the molecule towards biological targets. Specifically, the 7,8-dimethyl substitution enhances the stability and bioavailability of the quinoline scaffold, making it more suitable for therapeutic applications.
The benzamide component of 2-bromo-N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide is another critical feature that contributes to its pharmacological potential. Benzamides are known for their ability to interact with various proteases and transcription factors, often serving as inhibitors or modulators. The combination of a quinoline heterocycle with a benzamide moiety creates a multifunctional entity that could target multiple pathways simultaneously, providing a strategic advantage in developing multitarget drugs.
Recent studies have highlighted the importance of structure-based drug design in optimizing lead compounds like 2-bromo-N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide. Computational modeling and molecular dynamics simulations have been employed to understand the binding interactions between this compound and its potential targets. These studies have revealed that the bromine atom and the benzamide group play crucial roles in stabilizing the binding affinity through hydrogen bonding and hydrophobic interactions. Such insights are invaluable for designing analogs with enhanced potency and selectivity.
The synthetic accessibility of CAS No. 851407-99-3 is another factor that has contributed to its popularity in research settings. Advances in synthetic methodologies have made it possible to construct complex molecules like this one with high efficiency and yield. This accessibility allows researchers to rapidly explore derivatives and optimize properties such as solubility, metabolic stability, and pharmacokinetic profiles.
In the context of drug discovery, 2-bromo-N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide represents an excellent starting point for developing novel therapeutics. Its unique structural features offer multiple opportunities for chemical modification without compromising its core pharmacophore. Researchers are currently exploring its potential in treating neurological disorders, where quinoline derivatives have shown promise due to their ability to cross the blood-brain barrier.
Furthermore, the brominated nature of this compound makes it suitable for further functionalization using cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse substituents at specific positions on the aromatic ring or heterocyclic system, enabling fine-tuning of biological activity. Such modifications are essential for optimizing lead compounds into viable drug candidates.
The growing interest in CAS No. 851407-99-3 is also reflected in its increasing use as an intermediate in synthetic chemistry. Its versatile structure allows it to serve as a building block for more complex molecules with tailored properties. This adaptability makes it an indispensable tool in pharmaceutical research labs worldwide.
Future directions in research involving 2-bromo-N-2-(7,8-dimethyl-oxtwohydroquinolin -3 -yI)ethylethylbenzamide may include exploring its role in modulating immune responses and inflammation pathways. Quinoline derivatives have been implicated in various immunomodulatory processes, and understanding how this specific compound interacts with immune cells could open new avenues for treating autoimmune diseases or enhancing vaccine efficacy.
Additionally, there is significant interest in leveraging computational techniques to predict off-target effects and toxicities associated with CAS No 851407 99 3 before moving into clinical trials. By integrating machine learning models with experimental data, researchers can accelerate the drug development pipeline while minimizing risks associated with unintended biological effects.
In conclusion, 851407 -99 -3 exhibits remarkable potential as both a research tool and a lead compound for therapeutic development。 Its unique structural composition, coupled with recent advances in synthetic chemistry, positions it at forefrontof medicinal chemistry innovation。 As our understandingof biological systems evolves, so too will applications derived from this versatile molecule。
851407-99-3 (2-bromo-N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide) 関連製品
- 1805404-24-3(3-Chloro-4-(difluoromethyl)-5-methoxypyridine-2-methanol)
- 478032-71-2(1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile)
- 1823503-36-1(tert-butyl N-(2-cyclopropyl-1,3-thiazol-4-yl)carbamate)
- 113961-88-9(1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone)
- 866845-81-0(1-(4-chlorophenyl)methyl-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one)
- 2137451-73-9(3-Pyridineacetic acid, 5-bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-methoxy-)
- 1804131-50-7(5-(1-Chloro-2-oxopropyl)-2-methylphenylacetic acid)
- 1889127-43-8(1-(3,4-dimethylphenyl)-2,2-dimethylcyclopropylmethanol)
- 860595-88-6(4-(3-Methylbenzyl)oxybenzoic Acid)
- 1806815-08-6(2-Amino-4-(difluoromethyl)-3-hydroxy-6-methoxypyridine)



